molecular formula C22H28N2O3 B5136583 ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate

Cat. No. B5136583
M. Wt: 368.5 g/mol
InChI Key: WRQFVDNJBXVVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate, also known as DEAB, is a chemical compound that has been widely used in scientific research. This compound is a potent inhibitor of aldehyde dehydrogenase (ALDH), which is an enzyme that plays a crucial role in the metabolism of various compounds, including alcohol and drugs.

Mechanism of Action

Ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate inhibits ALDH by binding to the active site of the enzyme. This prevents the enzyme from metabolizing its substrates, which can lead to the accumulation of toxic intermediates. The inhibition of ALDH by ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been shown to affect various cellular processes, including cell differentiation, proliferation, and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate depend on the specific research area. In cancer research, ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been shown to inhibit the growth of cancer cells and enhance the effectiveness of chemotherapy. In stem cell research, ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been used to maintain the pluripotency of stem cells. In developmental biology, ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been shown to affect the development of various organs, including the heart and brain.

Advantages and Limitations for Lab Experiments

One advantage of using ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate in lab experiments is its potency as an ALDH inhibitor. This allows for the selective inhibition of ALDH without affecting other enzymes. However, one limitation of using ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is its potential toxicity. ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been shown to cause cell death at high concentrations, which can affect the interpretation of experimental results.

Future Directions

There are several future directions for research involving ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate. One area of interest is the development of more potent and selective ALDH inhibitors. Another area of interest is the use of ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate in combination with other drugs to enhance their effectiveness. Additionally, the use of ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate in the treatment of various diseases, including cancer and alcoholism, is an area of ongoing research.
Conclusion
ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is a potent ALDH inhibitor that has been widely used in scientific research. Its synthesis method is relatively simple, and it has been shown to affect various cellular processes. While ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has advantages as an ALDH inhibitor, its potential toxicity is a limitation. Future research involving ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate will likely focus on developing more potent and selective ALDH inhibitors, as well as exploring its potential use in the treatment of various diseases.

Synthesis Methods

The synthesis of ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate involves the reaction of benzylamine and diethylamine with ethyl acetoacetate in the presence of acetic anhydride. The resulting product is then purified through recrystallization. The yield of ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate is typically around 70%.

Scientific Research Applications

Ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been widely used in scientific research as an ALDH inhibitor. ALDH is involved in the metabolism of various compounds, including retinoic acid, dopamine, and serotonin. By inhibiting ALDH, ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate can affect the metabolism of these compounds, which can lead to changes in cellular processes. ethyl 2-benzyl-3-{[4-(diethylamino)phenyl]amino}-3-oxopropanoate has been used in a variety of research areas, including cancer research, stem cell research, and developmental biology.

properties

IUPAC Name

ethyl 2-benzyl-3-[4-(diethylamino)anilino]-3-oxopropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-4-24(5-2)19-14-12-18(13-15-19)23-21(25)20(22(26)27-6-3)16-17-10-8-7-9-11-17/h7-15,20H,4-6,16H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRQFVDNJBXVVOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C(CC2=CC=CC=C2)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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